Validone

説明

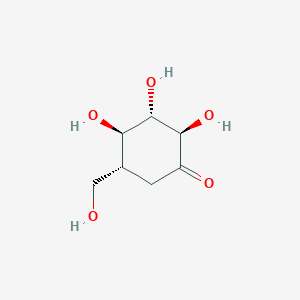

Structure

2D Structure

3D Structure

特性

分子式 |

C7H12O5 |

|---|---|

分子量 |

176.17 g/mol |

IUPAC名 |

(2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexan-1-one |

InChI |

InChI=1S/C7H12O5/c8-2-3-1-4(9)6(11)7(12)5(3)10/h3,5-8,10-12H,1-2H2/t3-,5-,6+,7+/m1/s1 |

InChIキー |

ACVTTWBZLGNMCH-UMWONPOSSA-N |

SMILES |

C1C(C(C(C(C1=O)O)O)O)CO |

異性体SMILES |

C1[C@@H]([C@H]([C@@H]([C@H](C1=O)O)O)O)CO |

正規SMILES |

C1C(C(C(C(C1=O)O)O)O)CO |

製品の起源 |

United States |

Foundational & Exploratory

Validone: A Technical Guide to a Novel Bacterial Metabolite for Drug Discovery Professionals

Foreword: Unveiling the Potential of Obscure Metabolites

In the relentless pursuit of novel therapeutic agents, the scientific community often finds itself revisiting nature's vast and intricate chemical library. Bacterial secondary metabolites, in particular, have historically been a prolific source of groundbreaking drugs. While well-known compounds deservedly garner significant attention, a wealth of potential lies dormant within lesser-studied molecules. This guide focuses on one such metabolite: Validone. Although its presence as a bacterial metabolite is documented, its biological activities and biosynthetic origins remain largely unexplored.

This document is not merely a summary of existing data but rather a comprehensive technical roadmap for researchers, scientists, and drug development professionals. It provides the known chemical groundwork of this compound and, more critically, outlines a systematic, field-proven approach to unlock its therapeutic potential. By detailing not just the "what" but the "why" behind experimental choices, this guide aims to empower researchers to transform this obscure metabolite into a well-characterized lead compound. We will delve into putative biosynthetic pathways, rigorous protocols for isolation and characterization, and a strategic framework for identifying its biological targets and mechanism of action. It is in this systematic exploration of the unknown that the next generation of therapeutics will be discovered.

This compound: Foundational Knowledge

This compound is a naturally occurring cyclitol, a class of carbocyclic polyols, that has been identified as a bacterial metabolite[1]. Its fundamental properties provide the basis for its isolation, characterization, and subsequent investigation.

Chemical and Physical Properties

A thorough understanding of this compound's physicochemical characteristics is paramount for developing effective isolation and purification protocols, as well as for predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₅ | PubChem[1] |

| IUPAC Name | (2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexan-1-one | PubChem[1] |

| Molecular Weight | 176.17 g/mol | PubChem[1] |

| Class | Hydroxycyclohexanone, Tetrol, Cyclitol | PubChem[1] |

Putative Biosynthesis of this compound

While the specific biosynthetic pathway of this compound has not been elucidated, its structure as a C7-cyclitol strongly suggests a derivation from primary carbohydrate metabolism, a common theme in the biosynthesis of cyclitols in bacteria[2][3][4]. The carbocyclic ring, a defining feature of cyclitols, is typically formed through the enzymatic cyclization of sugar phosphates[5].

Proposed Biosynthetic Pathway

Based on known cyclitol biosynthetic pathways, a putative pathway for this compound can be proposed, likely originating from a seven-carbon sugar phosphate precursor, such as sedoheptulose 7-phosphate. The key transformation involves an intramolecular cyclization to form the carbocyclic ring, followed by a series of enzymatic modifications including epimerization, dehydration, and reduction to yield the final this compound structure.

Caption: A proposed biosynthetic pathway for this compound.

Experimental Elucidation of the Biosynthetic Pathway

To confirm and detail this putative pathway, a series of experiments are required. These protocols are designed to trace the metabolic precursors and identify the enzymes involved.

The use of isotopically labeled precursors is a powerful technique to trace the flow of atoms from primary metabolism into the final secondary metabolite[6][7].

Protocol:

-

Culture Preparation: Grow the this compound-producing bacterial strain in a defined minimal medium.

-

Precursor Feeding: Supplement parallel cultures with ¹³C-labeled glucose or other potential precursors at various positions (e.g., [1-¹³C]glucose, [U-¹³C]glucose).

-

Metabolite Isolation: After a suitable incubation period, harvest the bacterial culture and purify this compound using the methods outlined in Section 3.

-

NMR Analysis: Analyze the purified, ¹³C-enriched this compound by ¹³C-NMR and/or HSQC spectroscopy.

-

Retrobiosynthetic Analysis: Determine the pattern of ¹³C incorporation into the this compound backbone. This pattern will reveal the biosynthetic precursors and the mechanism of their condensation and rearrangement.

Identifying the biosynthetic gene cluster (BGC) responsible for this compound production is crucial for understanding its enzymatic machinery[8].

Protocol:

-

Genome Sequencing: Sequence the genome of the producing bacterial strain.

-

BGC Prediction: Use bioinformatics tools (e.g., antiSMASH, PRISM) to identify putative secondary metabolite BGCs. Look for clusters containing genes homologous to known cyclitol biosynthetic enzymes, such as sugar phosphate cyclases, dehydrogenases, and epimerases.

-

Transcriptomic Analysis (RNA-Seq): Compare the gene expression profiles of the bacterium grown under this compound-producing and non-producing conditions. Upregulation of genes within a specific BGC under producing conditions strongly suggests its involvement in this compound biosynthesis.

-

Gene Knockout and Heterologous Expression: To confirm the function of the identified BGC, perform targeted gene knockouts of key biosynthetic genes in the native producer. A loss of this compound production will confirm the gene's role. Subsequently, heterologously express the entire BGC in a model host organism (e.g., E. coli, Streptomyces coelicolor) to see if this compound production can be reconstituted.

Isolation and Purification of this compound

A robust and reproducible protocol for obtaining pure this compound is the cornerstone of all subsequent biological and chemical characterization.

Workflow for this compound Isolation and Purification

References

- 1. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]

- 2. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]

- 7. Target identification of natural products and bioactive compounds using affinity-based probes - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 8. scielo.br [scielo.br]

Whitepaper: The Discovery and Origin of Validone, a Key Intermediate in Aminoglycoside Biosynthesis

Abstract Validone is a naturally occurring hydroxycyclohexanone that holds a critical position as a metabolic intermediate in the biosynthesis of the agricultural antibiotic, Validamycin A.[1][2] This technical guide provides an in-depth exploration of the discovery and origin of this compound, framed within the context of the scientific efforts to elucidate the Validamycin A biosynthetic pathway in the bacterium Streptomyces hygroscopicus. We will detail the biochemical origin of the molecule, its enzymatic synthesis, and the experimental methodologies that were pivotal in its identification. This document is intended for researchers in natural product chemistry, metabolic engineering, and drug development who are focused on the discovery and synthesis of complex bioactive molecules.

Introduction: Defining this compound

This compound, with the systematic IUPAC name (2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexan-1-one, is a C7-cyclitol and a bacterial metabolite.[1] It is not a compound of direct therapeutic or commercial significance but is of high scientific interest due to its role as a committed intermediate in the formation of aminoglycoside antibiotics, most notably Validamycin A. Understanding the origin and synthesis of this compound is fundamental to comprehending the intricate enzymatic machinery that bacteria use to assemble complex natural products. This knowledge provides a foundation for synthetic biology and metabolic engineering efforts aimed at producing novel antibiotic derivatives.

The Discovery Context: A Piece of the Validamycin Puzzle

The discovery of this compound was not the result of a direct search for this specific molecule. Instead, it was identified during comprehensive investigations into the biosynthesis of Validamycin A (VAL-A), a potent inhibitor of trehalase produced by strains of Streptomyces hygroscopicus. The primary scientific objective was to map the entire multi-step enzymatic pathway leading to VAL-A.

Researchers proposed a biosynthetic pathway initiated by the cyclization of a primary metabolite, D-sedoheptulose 7-phosphate.[2] To validate this hypothesis and identify the subsequent downstream intermediates, a series of isotope-labeling and feeding experiments were conducted. In these experiments, isotopically labeled precursor molecules were introduced to the S. hygroscopicus culture. The VAL-A produced was then isolated, and the incorporation of the isotopic label was analyzed. This technique allows scientists to trace the path of atoms from simple precursors to the complex final product. It was through these feeding studies that this compound, along with other key intermediates like valienone and 2-epi-5-epi-valiolone, were confirmed to be integral components of the VAL-A pathway.[2]

Physicochemical and Structural Properties

The fundamental properties of this compound have been defined through standard analytical techniques. Its structure and molecular identity are summarized below.

| Property | Value | Source |

| IUPAC Name | (2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexan-1-one | PubChem[1] |

| Molecular Formula | C₇H₁₂O₅ | PubChem[1] |

| Molecular Weight | 176.17 g/mol | PubChem[1] |

| PubChem CID | 25202914 | PubChem[1] |

| Canonical SMILES | C1--INVALID-LINK--O)O)O">C@@HCO | PubChem[1] |

| Classification | Hydroxycyclohexanone, Tetrol, Cyclitol | ChEBI[1] |

Origin and Biosynthesis

This compound is a natural product originating from the intricate secondary metabolism of Actinomycete bacteria. Its formation is a single but crucial step in a much larger biosynthetic cascade.

Source Organism

The primary organism known for producing this compound as part of the VAL-A pathway is the soil bacterium Streptomyces hygroscopicus , particularly strain 5008.[2]

The Key Enzymatic Conversion

The direct precursor to this compound is valienone . The formation of this compound occurs via the stereospecific reduction of a double bond within the cyclohexene ring of valienone. This conversion involves an anti-addition of hydrogen across the C5-C6 double bond.[2] This step is critical as it sets the stereochemistry required for the subsequent amination step that leads to validamine, the backbone of the final antibiotic. The presence of a dedicated kinase (ValC) in the gene cluster suggests that phosphorylated versions of these intermediates may also be involved, potentially as a mechanism to retain the molecules within the cell and activate them for subsequent enzymatic reactions.[2]

Pathway Visualization

The following diagram illustrates the position of this compound within the proposed Validamycin A biosynthetic pathway, highlighting its formation from valienone.

Experimental Methodology: Identifying this compound

The identification of an unstable, non-accumulating metabolic intermediate like this compound requires specialized experimental design. Isotope-labeled feeding studies are the gold standard for this purpose.

Causality and Experimental Rationale

To prove that a compound is a true intermediate in a biosynthetic pathway, one must demonstrate that it is efficiently incorporated into the final product. Direct observation is often impossible as these intermediates exist at very low steady-state concentrations. The rationale behind feeding experiments is to supply the bacterial culture with a labeled version of a hypothesized intermediate. If the hypothesis is correct, the label will appear in the final product at a high enrichment level, confirming the molecule's role in the pathway. This approach was used to confirm that 2-epi-5-epi-valiolone, valienone, and this compound are all bona fide intermediates in VAL-A biosynthesis.[2]

Protocol: Isotope-Labeled Feeding and Metabolite Analysis

The following is a representative protocol for identifying an intermediate like this compound.

Objective: To confirm the incorporation of ¹³C-labeled valienone into Validamycin A, thereby validating the role of valienone and its downstream product, this compound, in the pathway.

Materials:

-

Streptomyces hygroscopicus 5008 culture

-

Fermentation medium (e.g., soy flour-mannitol broth)

-

¹³C-labeled Valienone (synthetically prepared)

-

Solvents for extraction (e.g., ethyl acetate, butanol)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (MS) or Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

-

Culture Preparation: Inoculate a 50 mL seed culture of S. hygroscopicus and grow for 48 hours at 28°C with shaking.

-

Production Culture: Use the seed culture to inoculate 1 L of production medium. Grow for 24 hours to reach the early exponential phase, where secondary metabolite production begins.

-

Precursor Feeding: Aseptically add a sterile solution of ¹³C-labeled valienone to the production culture to a final concentration of 0.5 mM.

-

Scientific Rationale: Introducing the labeled precursor during the active production phase maximizes its uptake and incorporation by the cell's metabolic machinery.

-

-

Incubation: Continue the fermentation for an additional 72-96 hours to allow for the full biosynthesis of Validamycin A.

-

Harvesting: Separate the mycelial biomass from the fermentation broth via centrifugation (e.g., 8,000 x g for 20 minutes).

-

Extraction:

-

Adjust the pH of the supernatant (broth) to 8.0.

-

Perform liquid-liquid extraction using an equal volume of ethyl acetate to remove nonpolar components.

-

Perform a subsequent extraction with n-butanol to extract the polar Validamycin A.

-

Scientific Rationale: This differential extraction method separates the highly polar aminoglycoside from other metabolites based on solubility, providing an initial purification step.

-

-

Purification:

-

Evaporate the butanol extract to dryness under reduced pressure.

-

Redissolve the residue in deionized water and apply it to a C18 SPE cartridge to further purify and concentrate the sample.

-

Elute with a methanol/water gradient.

-

-

Analysis:

-

Analyze the purified fractions using HPLC to isolate the Validamycin A peak.

-

Subject the isolated peak to high-resolution Mass Spectrometry. Compare the mass of the VAL-A from the feeding experiment to a non-labeled standard. An increase in mass corresponding to the number of incorporated ¹³C atoms confirms the precursor's role.

-

For more detailed analysis, NMR spectroscopy can be used to pinpoint the exact location of the ¹³C labels within the Validamycin A structure.

-

Experimental Workflow Diagram

Conclusion and Future Directions

This compound represents a classic example of a cryptic metabolic intermediate whose discovery was essential for understanding a complex biosynthetic pathway. While it lacks direct bioactivity, its identity and origin are of paramount importance. The elucidation of its formation from valienone and its subsequent conversion to validamine provides molecular-level insights that are invaluable for the field of metabolic engineering. Future research may focus on exploiting this knowledge to modify the Validamycin A biosynthetic gene cluster, potentially leading to the creation of novel aminoglycoside antibiotics with improved efficacy or novel activities through engineered biosynthesis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Menthyl Isovalerate (Validone)

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of menthyl isovalerate, a compound of significant interest to the pharmaceutical, food, and fragrance industries. Known for its characteristic menthol aroma and sedative properties, menthyl isovalerate is the primary active ingredient in preparations historically referred to as Validol.[1][2] This document, intended for researchers, scientists, and drug development professionals, delves into the fundamental physicochemical characteristics, analytical methodologies for its characterization, and established protocols for its synthesis and purification. A critical examination of its stability and reactivity is also presented to support formulation development and quality control.

A Note on Nomenclature: The term "Validone" in the initial query presents some ambiguity in the chemical literature. While a cyclohexanone derivative with the IUPAC name (2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexan-1-one is indexed under "this compound," the broader context of pharmaceutical and flavor applications strongly indicates that the compound of interest is menthyl isovalerate . This guide will focus exclusively on menthyl isovalerate, also known by synonyms such as Validolum and Valofin.[3]

Chemical Identity and Structure

Menthyl isovalerate is the ester formed from the reaction of menthol and isovaleric acid.[1] Its molecular structure consists of a p-menthane monoterpenoid backbone derived from menthol and a short-chain branched fatty acid moiety from isovaleric acid.[4]

| Identifier | Value | Source |

| IUPAC Name | [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 3-methylbutanoate | [5] |

| Systematic IUPAC Name | (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 3-methylbutanoate | [3] |

| Synonyms | Validolum, Valofin, Validol, Menthoval, L-Menthyl isovalerate | [3][6] |

| CAS Number | 16409-46-4 | [6][7] |

| Molecular Formula | C₁₅H₂₈O₂ | [1][3] |

| Molecular Weight | 240.38 g/mol | [1][5] |

| Chemical Structure | (See Figure 1) | |

| InChI Key | VYQSSWZYPCCBRN-HZSPNIEDSA-N | [5] |

| SMILES | C[C@@H]1CC--INVALID-LINK--OC(=O)CC(C)C">C@HC(C)C | [5] |

Physical Properties

Menthyl isovalerate is a transparent, colorless to pale yellowish oily liquid at room temperature.[1][5] Its distinct sensory profile is a key attribute for its application in various industries.

| Property | Value | Source |

| Appearance | Clear, colorless to pale yellowish oily liquid | [1][5] |

| Odor | Characteristic menthol aroma; described as fruity, cooling, sweet, and herbaceous | [1][8] |

| Taste | Described as having a bitter, wood-like taste. At 80 ppm, it is characterized as fruity and sweet. | [6] |

| Boiling Point | 260-262 °C at 750 mmHg | [1][6][8] |

| Melting Point | 1.3°C (estimate) | [6] |

| Density | 0.900–0.911 g/cm³ at 25 °C | [1] |

| Refractive Index | 1.445-1.450 at 20°C | [5] |

| Flash Point | 110-113 °C | [7][8] |

Solubility Profile

The solubility of menthyl isovalerate is characteristic of a lipophilic ester with a significant hydrocarbon structure.

| Solvent | Solubility | Source |

| Water | Practically insoluble | [3][9] |

| Ethanol | Very slightly soluble (1 mL in 10 mL of 80% ethanol) | [3][5] |

| DMSO | 55 mg/mL (228.8 mM) | [10] |

The limited solubility in water is a critical factor in its formulation, particularly for oral or sublingual delivery systems where it is often used in combination with menthol.[1]

Chemical Properties and Reactivity

Synthesis

The most common method for the synthesis of menthyl isovalerate is the Fischer esterification of l-menthol with isovaleric acid, typically in the presence of an acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[8][11] To drive the reaction equilibrium towards the product, water is continuously removed, often through azeotropic distillation using a Dean-Stark apparatus.[12]

Alternative synthetic routes include:

-

Microwave-assisted synthesis: This method can significantly reduce reaction times and improve yields.[13]

-

Palladium-catalyzed synthesis: Involving the reaction of isobutylene with carbon monoxide and menthol.[14]

References

- 1. grokipedia.com [grokipedia.com]

- 2. Validol (Menthyl Isovalerate) [benchchem.com]

- 3. Menthyl isovalerate - Wikipedia [en.wikipedia.org]

- 4. Showing Compound Menthyl isovalerate (FDB016218) - FooDB [foodb.ca]

- 5. Menthyl isovalerate, (+-)- | C15H28O2 | CID 119900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Menthyl isovalerate Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. chemos.de [chemos.de]

- 8. benchchem.com [benchchem.com]

- 9. ddescholar.acemap.info [ddescholar.acemap.info]

- 10. Menthyl isovalerate | TargetMol [targetmol.com]

- 11. Menthyl isovalerate synthesis - chemicalbook [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. RU2153488C1 - Method of preparing menthyl isovalerate - Google Patents [patents.google.com]

A Technical Guide to Validone: A Key Intermediate in the Microbial Biosynthesis of the Antifungal Agent Validamycin A

Abstract

In the intricate chemical warfare of microbial ecosystems, secondary metabolites play a pivotal role in survival, competition, and communication. Among the producers of these bioactive compounds, the genus Streptomyces is unparalleled, providing a significant portion of clinically and agriculturally important antibiotics. This technical guide delves into the world of validone , a C7-cyclitol ketone that serves as a critical biosynthetic intermediate for the production of the antifungal agent, Validamycin A (VAL-A), by Streptomyces hygroscopicus. While this compound itself is not the final bioactive product, understanding its formation and conversion is fundamental to comprehending the ecological strategy of its parent organism and for harnessing this powerful biosynthetic machinery. We will explore the biochemical pathway, the genetic architecture of the val gene cluster, the ultimate mechanism of action of VAL-A, and the experimental methodologies required to investigate this system. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of natural product biosynthesis and its application.

Part 1: The Validamycins: An Overview

An Agriculturally Significant Antifungal Agent

Validamycin A (VAL-A) is a C7N-aminocyclitol-containing pseudotrisaccharide antibiotic first isolated from Streptomyces hygroscopicus var. limoneus.[1] It is widely deployed, particularly in Asia, as a potent agricultural fungicide. Its primary application is the control of sheath blight disease in rice plants, which is caused by the pathogenic fungus Pellicularia sasakii (more commonly known as Rhizoctonia solani).[1] Unlike many fungicidal agents that directly kill the pathogen, VAL-A acts as a potent inhibitor of a key fungal enzyme, leading to growth arrest and rendering the pathogen non-virulent.

This compound: The Core Precursor

This compound is a seven-carbon cyclitol ketone, a key molecular scaffold upon which the final complexity of validamycin A is built. It does not possess significant bioactivity on its own; its importance lies in its position as a central intermediate within the validamycin biosynthetic pathway. The conversion of simpler sugar phosphates into the carbocyclic structure of this compound, and its subsequent enzymatic modifications, represent a sophisticated biochemical feat that is central to the production of the final antibiotic.

The Producer: Streptomyces hygroscopicus

Streptomyces are Gram-positive, filamentous bacteria renowned for their complex developmental cycles and their prodigious capacity to produce a vast array of secondary metabolites.[2] The production of antibiotics like validamycin is a key ecological strategy, allowing them to compete with other microorganisms, particularly fungi, for resources and niche space within the soil ecosystem.[2] The study of the S. hygroscopicus 5008 strain has been instrumental in elucidating the genetic and biochemical basis for validamycin production.[1]

Part 2: The Biochemical Landscape: Biosynthesis of Validamycin A

The biosynthesis of Validamycin A is a multi-step enzymatic process orchestrated by a series of genes organized into a biosynthetic gene cluster (BGC), designated as the val cluster.

The val Gene Cluster

Genetic sequencing of a 45 kb DNA region from S. hygroscopicus 5008 revealed the complete gene cluster responsible for VAL-A biosynthesis.[1] This cluster contains structural genes encoding the enzymes for the pathway, regulatory genes that control the expression of the cluster, and transport-related genes. The identification and functional analysis of these genes have provided a roadmap for understanding and potentially engineering this pathway.[1]

The Core Biosynthetic Pathway to Validoxylamine A

The formation of this compound and its conversion to validoxylamine A (the core of VAL-A) is a cornerstone of the pathway. The process begins with a precursor derived from primary metabolism, D-sedoheptulose 7-phosphate.

The key proposed steps are as follows:

-

Cyclization: The enzyme ValA, a sugar phosphate cyclase, initiates the pathway by converting D-sedoheptulose 7-phosphate into the cyclic intermediate, 2-epi-5-epi-valionone.[1]

-

Epimerization and Dehydration: The bi-functional enzyme ValK is proposed to catalyze the epimerization and dehydration of 2-epi-5-epi-valionone to produce valienone .[1]

-

Reduction: While not directly leading to this compound, valienone can be phosphorylated by the kinase ValC. The reductase ValN is predicted to act on this phosphorylated intermediate.[1] It is also suggested that valienone is a direct precursor that can be incorporated into the pathway.[1]

-

Formation of this compound: this compound is formed as a key intermediate in this section of the pathway, likely through the action of one of the oxidoreductases in the cluster, before being phosphorylated.

-

Phosphorylation: The kinase ValC may phosphorylate this compound to form This compound 7-phosphate . This phosphorylation is a common strategy in biosynthetic pathways to activate intermediates for subsequent reactions.[1]

-

Transamination: The aminotransferase ValM catalyzes the crucial addition of an amino group to this compound 7-phosphate, converting the keto group into an amine and forming validamine 7-phosphate .[1]

-

Condensation: The synthase ValL, which shows homology to trehalose 6-phosphate synthase, is essential for the next step. It catalyzes the condensation of validamine 7-phosphate with another C7-cyclitol unit precursor to form validoxylamine A 7'-phosphate (V7P).[3]

-

Glycosylation: Finally, the glycosyltransferase ValG attaches a glucose moiety to validoxylamine A to yield the final product, Validamycin A.[4]

Part 3: this compound's Functional Role in Microbial Ecosystems

This compound's role is indirect but crucial; it is a necessary precursor to a potent antifungal weapon. The ecological impact is therefore dictated by the final product, Validamycin A.

Mechanism of Action: Trehalase Inhibition

The primary molecular target of Validamycin A in fungi is the enzyme trehalase (EC 3.2.1.28).[5] Trehalose is a non-reducing disaccharide that serves as a vital carbohydrate reserve and stress protectant in many fungi and insects. Trehalase hydrolyzes trehalose into two molecules of glucose, providing a ready source of energy for cellular processes.

Validamycin A, due to its structural similarity to trehalose, acts as a potent competitive inhibitor of trehalase.[5] By binding to the enzyme's active site, it prevents the breakdown of trehalose, effectively starving the fungal cells of a key energy source. This leads to a cessation of growth and hyphal extension, rather than immediate cell death, which is why it is considered fungistatic. In Fusarium graminearum, the neutral trehalase (FgNTH) has been identified as the main target of VAL-A.[6][7]

Ecological Significance: Microbial Antagonism

The production of Validamycin A by S. hygroscopicus is a clear example of chemical warfare, or antagonism, in a microbial ecosystem. By secreting an agent that specifically targets a metabolic pathway essential for many fungi, the bacterium can suppress the growth of its competitors. This allows Streptomyces to secure its niche and access to nutrients in the competitive soil environment. The fungistatic nature of VAL-A may be an evolutionarily advantageous strategy, as it neutralizes competitors without causing a massive release of cellular contents that might benefit other nearby microbes.

Part 4: Methodologies for Studying the Validamycin Pathway

Investigating the role of this compound requires a multi-faceted approach combining microbiology, molecular genetics, and analytical chemistry.

Protocol: Culturing S. hygroscopicus for Metabolite Analysis

Rationale: This protocol provides the foundational step for obtaining the biomass and supernatant containing the pathway intermediates and final products. The choice of media is critical for inducing secondary metabolism.

Step-by-Step Methodology:

-

Inoculation: Inoculate a single colony of S. hygroscopicus 5008 from a solid agar plate (e.g., SFM medium) into a 50 mL flask containing 10 mL of a seed culture medium (e.g., modified TSB).[1]

-

Seed Culture Growth: Incubate the flask at 30-37°C with shaking at 220 rpm for 2-3 days until the culture is turbid.

-

Production Culture: Transfer the seed culture (e.g., 5% v/v) into a larger flask containing a production medium (e.g., FM-II fermentation medium).[1]

-

Fermentation: Incubate the production culture at 37°C with shaking for 5-7 days.[1]

-

Harvesting: After the incubation period, harvest the culture broth. Separate the mycelial biomass from the supernatant by centrifugation (e.g., 8,000 x g for 15 minutes).

-

Extraction:

-

Supernatant: The supernatant can be directly analyzed or subjected to solid-phase extraction (SPE) to concentrate the metabolites.

-

Biomass: The mycelial pellet can be extracted with an organic solvent like methanol or ethyl acetate to capture intracellular metabolites.

-

Protocol: Analytical Detection of this compound and Related Intermediates

Rationale: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for detecting and quantifying non-volatile small molecules like this compound from complex biological matrices.

Step-by-Step Methodology:

-

Sample Preparation: Filter the culture supernatant or the solvent extract through a 0.22 µm filter to remove particulates.

-

Chromatographic Separation:

-

System: A standard HPLC or UPLC system.

-

Column: A C18 reversed-phase column is a suitable starting point for separating polar to moderately non-polar metabolites.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).

-

Gradient: A typical gradient might run from 5% B to 95% B over 15-20 minutes.

-

Scientist's Note: The acidic modifier (formic acid) is used to improve peak shape and enhance ionization for mass spectrometry.

-

-

Mass Spectrometry Detection:

-

System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for accurate mass determination and metabolite identification. A triple quadrupole (QQQ) is excellent for targeted quantification.

-

Ionization: Electrospray Ionization (ESI) in positive mode is suitable for detecting the amine-containing intermediates.

-

Data Acquisition: Acquire data in full scan mode to search for the theoretical exact masses of pathway intermediates (see table below). Subsequently, use tandem MS (MS/MS) to fragment the ions of interest and confirm their identity.

-

-

Data Analysis: Extract ion chromatograms (EICs) for the specific m/z values of the expected intermediates. Compare retention times and MS/MS fragmentation patterns to authentic standards, if available, or to theoretical predictions.

| Compound | Formula | Exact Mass [M+H]⁺ |

| Valienone | C₇H₈O₄ | 157.0495 |

| This compound | C₇H₁₀O₄ | 159.0652 |

| Validamine | C₇H₁₃NO₄ | 176.0866 |

| Validoxylamine A | C₁₄H₂₅NO₈ | 336.1653[8] |

Experimental Workflow Visualization

Part 5: Future Perspectives and Applications

Pathway Engineering and Synthetic Biology

With the val gene cluster fully sequenced and key enzymes characterized, the pathway is ripe for manipulation.[1] By overexpressing regulatory genes or key biosynthetic enzymes, the yield of Validamycin A can potentially be increased.[2] Furthermore, introducing genes from other pathways or modifying existing enzymes could lead to the creation of novel validamycin derivatives with altered or improved bioactivity.

Drug Development Scaffolds

The aminocyclitol core of validamycin, built upon the this compound scaffold, is a privileged structure in medicinal chemistry. This compound and its derivatives, such as validamine and validoxylamine A, can serve as valuable chiral building blocks for the synthesis of new therapeutic agents, including glycosidase inhibitors that could be relevant for treating metabolic diseases or other infectious agents.

References

- 1. Functional Analysis of the Validamycin Biosynthetic Gene Cluster and Engineered Production of Validoxylamine A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulatory genes and their roles for improvement of antibiotic biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and Functional Analysis of Validoxylamine A 7′-phosphate Synthase ValL Involved in Validamycin A Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Buy Validoxylamine A | 38665-10-0 [smolecule.com]

- 6. Mechanism of validamycin A inhibiting DON biosynthesis and synergizing with DMI fungicides against Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of validamycin A inhibiting DON biosynthesis and synergizing with DMI fungicides against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Validoxylamine A | C14H25NO8 | CID 11450478 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Biological Activities of Hydroxycyclohexanones

Executive Summary

The hydroxycyclohexanone scaffold represents a structurally simple yet versatile class of organic compounds with burgeoning potential in medicinal chemistry and drug development. Characterized by a six-membered ring bearing both hydroxyl and ketone functionalities, these molecules serve not only as pivotal intermediates in organic synthesis but also as the core for derivatives exhibiting a wide spectrum of biological activities.[1][2][3][4] This technical guide provides an in-depth exploration of the known antimicrobial, anticancer, and anti-inflammatory properties of hydroxycyclohexanone derivatives. We will dissect the established methodologies for evaluating these activities, elucidate the underlying mechanisms of action, and present detailed, field-proven protocols to empower researchers in this promising area of study. This document is designed for an audience of researchers, scientists, and drug development professionals, offering both a comprehensive overview and practical, actionable experimental workflows.

The Hydroxycyclohexanone Core: A Privileged Scaffold

The fundamental structure of hydroxycyclohexanone, particularly isomers like 3-hydroxycyclohexanone and 4-hydroxycyclohexanone, provides a unique combination of reactive sites. The ketone group is susceptible to nucleophilic attack and condensation reactions, while the hydroxyl group can be oxidized or serve as a hydrogen bond donor.[1][5] This dual functionality makes the ring an ideal starting point for creating diverse chemical libraries.[1][2][4] For instance, the Claisen-Schmidt condensation reaction has been effectively used to synthesize diarylidene derivatives from 4-hydroxycyclohexanone, leading to compounds with potent biological effects.[6] This inherent chemical tractability is the primary reason why hydroxycyclohexanones are considered "privileged scaffolds" in the design of novel therapeutic agents.

Spectrum of Potential Biological Activities

While the parent molecules are primarily synthetic intermediates, their derivatives have demonstrated significant promise in preclinical studies.[2] The modification of the core structure has yielded compounds with notable efficacy in several key therapeutic areas.

2.1 Anticancer Activity

A compelling body of research points to the anticancer potential of hydroxycyclohexanone derivatives. Synthetic cyclic C5-curcuminoids, which are based on a 4-hydroxycyclohexanone framework, have shown promising antiproliferative activity against various human cancer cell lines, including ovarian (A2780), cervix (C33A), and breast (MDA-MB-231) tumor cells.[6] Further studies on other derivatives have demonstrated that these compounds can induce apoptosis in cancer cells, highlighting a potential mechanism for their cytotoxic effects.[7] The ability to selectively kill cancer cells is a crucial aspect of their therapeutic potential.[7]

2.2 Anti-inflammatory Activity

Inflammation is a key pathological process in numerous diseases. Derivatives of hydroxycyclohexanone have emerged as promising candidates for new anti-inflammatory drugs.[2][8] Specifically, diarylidenecyclohexanone (DAC) derivatives have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX-2), 5-lipoxygenase (5-LOX), and microsomal prostaglandin E synthase-1 (mPGES1).[9] Furthermore, certain C5-curcuminoid derivatives of 4-hydroxycyclohexanone were found to decrease the production of pro-inflammatory cytokines (IL-6, IL-8, TNF-α) while promoting anti-inflammatory cytokines (IL-4, IL-10), suggesting a potent immunomodulatory effect.[6] Preclinical in vivo studies on aryl-cyclohexanone derivatives have confirmed their ability to protect against lipopolysaccharide (LPS)-induced acute lung injury, a severe inflammatory condition.[10]

2.3 Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[11] Hydroxycyclohexanone derivatives have been identified as a promising source of such compounds. An oxygenated cyclohexanone derivative isolated from the endophytic fungus Amphirosellinia nigrospora demonstrated potent activity against a range of plant pathogenic bacteria and fungi.[12] Synthetic derivatives, including those incorporating piperazine and hydrazone moieties, have also been created and tested, showing significant antibacterial and antifungal properties against clinically relevant strains like Staphylococcus aureus, Escherichia coli, and Candida albicans.[11][13][14][15]

Data Summary: Bioactivity of Key Hydroxycyclohexanone Derivatives

| Derivative Class | Core Scaffold | Biological Activity | Target/Mechanism | Representative Cell Lines/Strains | Reference(s) |

| C5-Curcuminoids | 4-Hydroxycyclohexanone | Anticancer, Anti-inflammatory | Apoptosis Induction, Cytokine Modulation | A2780 (ovarian), C33A (cervix), MDA-MB-231 (breast) | [6] |

| Diarylidenes (DACs) | Cyclohexanone | Anti-inflammatory | COX-2, 5-LOX, mPGES1 Inhibition | HeLa (cervix) | [9] |

| Oxygenated Derivative | Hydroxy-methoxy-methyl-cyclohexenone | Antimicrobial | Not specified | Ralstonia solanacearum, various plant pathogens | [12] |

| Piperazine Derivatives | Cyclohexanone | Antimicrobial | Not specified | B. megaterium, S. aureus, E. coli, A. niger | [13][14] |

| Hydrazone Derivatives | Cyclohexane-1,3-dione | Antimicrobial | Not specified | S. aureus, E. faecalis, E. coli | [15][16] |

| Aryl Derivatives | Cyclohexanone | Anti-inflammatory | Leukocyte migration reduction | In vivo model of acute lung injury | [10] |

Methodologies for In Vitro Evaluation

The initial screening of novel compounds relies on robust, reproducible, and cost-effective in vitro assays.[17][18] The following protocols are presented as self-validating systems, incorporating necessary controls and clear endpoints. The causality behind each step is explained to ensure technical accuracy and understanding.

3.1 Workflow for Preliminary Bioactivity Screening

This diagram outlines the logical progression from compound synthesis to targeted biological evaluation. The initial cytotoxicity screen is crucial as it informs the concentration range for subsequent, more specific assays and flags compounds with general toxicity.

Caption: High-level workflow for screening hydroxycyclohexanone derivatives.

3.2 Protocol: Assessing Anticancer Activity (MTT Assay)

The MTT assay is a foundational colorimetric method for assessing cell viability.[18] It measures the metabolic activity of a cell population, which correlates with the number of viable cells.[18] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[19] This protocol is a reliable first-pass screen for identifying compounds with cytotoxic or cytostatic effects.[20][21]

Workflow Diagram: MTT Cytotoxicity Assay

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Methodology:

-

Cell Culture: Human cancer cell lines (e.g., HCT116, A549, PC3, MCF-7) are cultured in the recommended medium with supplements (e.g., 10% FBS, 1% penicillin-streptomycin) at 37°C in a 5% CO₂ incubator.[19][22][23]

-

Seeding: Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to ensure cell adherence.[19]

-

Treatment: Prepare serial dilutions of the test compounds (hydroxycyclohexanone derivatives) in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the test compounds. Include wells for vehicle control (DMSO only) and untreated control (medium only).

-

Incubation: Incubate the plate for 48 to 72 hours.

-

MTT Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve (viability vs. log concentration) to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.[19]

3.3 Protocol: Assessing Antimicrobial Activity (Broth Microdilution)

The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[24][25] The MIC is defined as the lowest concentration of an agent that completely inhibits the visible growth of a microorganism.[24] This quantitative method is crucial for comparing the potency of different compounds.[24][25]

Workflow Diagram: Broth Microdilution for MIC Determination

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Methodology:

-

Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells. Add 50 µL of the test compound solution (at 2x the highest desired concentration) to the first column of wells.

-

Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a concentration gradient across the plate.[24]

-

Inoculum: Prepare a bacterial or fungal suspension adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension in MHB so that the final concentration in each well after inoculation will be approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the prepared inoculum to each well. The final volume in each well will be 100 µL.

-

Controls: Include a positive control (inoculum in broth without compound) and a negative control (broth only).

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours for bacteria or 24-48 hours for yeast.

-

Analysis: Determine the MIC by identifying the lowest concentration of the compound at which no visible turbidity (growth) is observed.[24] To determine the Minimum Bactericidal Concentration (MBC), subculture 10 µL from each clear well onto an agar plate and incubate. The lowest concentration that results in no growth on the agar is the MBC.[25]

3.4 Protocol: Assessing Anti-inflammatory Activity (Inhibition of Protein Denaturation)

Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[26] This assay uses heat-induced denaturation of albumin (either from eggs or bovine serum) as a model system.[26][27] A compound with anti-inflammatory properties will inhibit this denaturation, which can be quantified by measuring the turbidity of the solution.[26][28]

Workflow Diagram: Protein Denaturation Assay

Caption: Protocol for evaluating in vitro anti-inflammatory activity.

Detailed Methodology:

-

Reaction Mixture: The reaction mixture consists of 0.5 mL of the test compound solution at various concentrations (e.g., 100-500 µg/mL) and 0.5 mL of 0.5% w/v bovine serum albumin (BSA) solution in phosphate-buffered saline (PBS, pH 6.4).[28]

-

Controls: A control solution consists of 0.5 mL of vehicle (e.g., DMSO in PBS) and 0.5 mL of the BSA solution. A standard drug, such as diclofenac sodium, is used as a positive control.[27][29]

-

Incubation: The mixtures are incubated at 37°C for 20 minutes.

-

Denaturation: The temperature is then increased to induce denaturation, for example, by heating at 57°C for 30 minutes.[28]

-

Cooling & Measurement: After cooling to room temperature, the turbidity of the samples is measured spectrophotometrically at 660 nm.[28]

-

Analysis: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100.

Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action is critical for advancing a compound from a "hit" to a "lead." For hydroxycyclohexanone derivatives, several mechanisms have been proposed.

In the context of anti-inflammatory activity, derivatives have been shown to directly inhibit the COX and 5-LOX enzymes.[9] These enzymes are pivotal in the arachidonic acid pathway, which produces pro-inflammatory mediators like prostaglandins and leukotrienes.[27] By blocking these enzymes, the compounds effectively reduce the synthesis of these mediators.

For anticancer activity, the induction of apoptosis is a key mechanism.[7] This programmed cell death is a desirable outcome for an anticancer agent. The process involves the activation of a cascade of cysteine proteases known as caspases (e.g., caspase-3 and -7), which execute the dismantling of the cell.[7] While the precise upstream targets for most hydroxycyclohexanone derivatives are still under investigation, their ability to trigger this pathway is a significant finding.

Simplified Apoptosis Signaling Pathway

Caption: A generalized pathway for compound-induced apoptosis.

Future Directions and Conclusion

The field of hydroxycyclohexanones as bioactive agents is rich with opportunity. The existing research strongly supports the continued exploration of this chemical class for therapeutic applications. Future work should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the core scaffold to optimize potency and selectivity for specific biological targets.

-

Mechanism of Action Elucidation: Moving beyond phenotypic screening to identify the precise molecular targets through which the most potent compounds exert their effects.

-

In Vivo Efficacy and Safety: Advancing the most promising leads from in vitro assays into preclinical animal models to assess their efficacy, pharmacokinetics, and toxicological profiles.[10]

References

- 1. 3-Hydroxycyclohexanone | 823-19-8 | Benchchem [benchchem.com]

- 2. Buy 3-Hydroxycyclohexanone | 823-19-8 [smolecule.com]

- 3. Page loading... [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-Hydroxycyclohexanone | 13482-22-9 | FH06024 | Biosynth [biosynth.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of diarylidenecyclohexanone derivatives as potential anti-inflammatory leads against COX-2/mPGES1 and 5-LOX - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]

- 12. Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and antimicrobial activity of cyclohexanone derivatives. [wisdomlib.org]

- 14. Synthesis and antimicrobial activity of a cyclohexanone derivative. [wisdomlib.org]

- 15. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. journalajrb.com [journalajrb.com]

- 18. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]

- 19. benchchem.com [benchchem.com]

- 20. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]

- 22. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. bbrc.in [bbrc.in]

- 29. ijcrt.org [ijcrt.org]

A Technical Guide to the Identification of Validone-Producing Bacteria

Introduction

Validone is a C7-cyclitol, a carbocyclic sugar, that serves as a crucial biosynthetic intermediate for the production of validamycin A.[1] Validamycin A is a potent antifungal agent widely employed in agriculture to control diseases like sheath blight in rice, caused by Rhizoctonia solani.[2] The discovery and characterization of microorganisms capable of producing this compound are of significant interest for industrial microbiology and drug development. This guide provides a comprehensive, in-depth technical overview of the strategies and methodologies for identifying novel this compound-producing bacteria, from initial screening to definitive confirmation. We will delve into both culture-dependent and sequence-based approaches, detailing the scientific rationale behind each experimental choice and providing actionable protocols for researchers in the field.

The primary known producers of the validamycin complex, and by extension this compound, belong to the genus Streptomyces, with Streptomyces hygroscopicus var. limoneus and Streptomyces hygroscopicus subsp. jinggangensis being the most well-documented sources.[2][3][4] The biosynthesis of this compound is a key step within the larger validamycin A (val) biosynthetic gene cluster (BGC).[2][5] Understanding this pathway is fundamental to developing targeted strategies for discovering new bacterial producers.

Part 1: The Biosynthetic Landscape of this compound

The journey to this compound begins with a precursor from primary metabolism, D-sedoheptulose 7-phosphate. The cornerstone of this compound synthesis is the enzymatic cyclization of this precursor, a reaction catalyzed by the enzyme 2-epi-5-epi-valiolone synthase, encoded by the valA gene.[3][6] This enzyme is the critical gatekeeper for entry into the validamycin biosynthetic pathway, making it an ideal target for both genetic screening and bioinformatic mining.

The function of ValA has been biochemically confirmed to be responsible for the cyclization of D-sedoheptulose 7-phosphate to 2-epi-5-epi-valiolone.[3][6] Subsequent enzymatic steps, which are part of the broader validamycin pathway, modify this initial cyclitol ring to form this compound. The presence of a valA homolog is therefore a strong indicator of a bacterium's potential to produce this compound.

Caption: Simplified biosynthetic pathway from D-Sedoheptulose 7-Phosphate to this compound.

Part 2: Strategies for Identifying Novel this compound Producers

The search for novel microbial producers can be broadly categorized into two synergistic strategies: culture-dependent methods that rely on physical isolation and screening of bacteria, and sequence-based methods that leverage the power of bioinformatics to mine genomic data.

Strategy A: Culture-Dependent Approaches

This classical approach involves isolating microorganisms from environmental samples and screening them for the desired activity. While labor-intensive, it guarantees the availability of a living organism for subsequent fermentation and characterization studies.

1. Sample Collection and Isolation:

-

Rationale: Streptomyces and other Actinomycetes, known producers of a vast array of secondary metabolites, are abundant in soil. Therefore, soil samples, particularly from unique or underexplored environments, are prime sources for discovery.

-

Protocol:

-

Collect soil samples from diverse ecological niches.

-

Prepare serial dilutions of the soil samples in sterile saline (0.85% NaCl).

-

Plate the dilutions onto selective agar media, such as Starch Casein Agar or ISP2 (International Streptomyces Project Medium 2), which favor the growth of Actinomycetes.

-

Incubate plates at 28-30°C for 7-14 days, monitoring for the appearance of colonies with the characteristic chalky, filamentous morphology of Actinomycetes.

-

Isolate distinct colonies onto fresh plates to obtain pure cultures.

-

2. High-Throughput Screening (HTS):

-

Rationale: Screening thousands of isolates requires an efficient and sensitive method. Since direct detection of this compound can be complex for primary screening, a common strategy is to screen for the final product, validamycin, or general antimicrobial activity, and then retrospectively analyze positive hits for the intermediate.

-

Protocol: Agar Plug Diffusion Assay against Rhizoctonia solani

-

Grow isolated bacterial strains on a suitable production medium (e.g., ISP2 agar) for 7-10 days.

-

Prepare lawn plates by spreading a spore suspension of a sensitive indicator fungus, such as Rhizoctonia solani, on Potato Dextrose Agar (PDA).

-

Using a sterile cork borer, cut agar plugs from the mature bacterial colonies.

-

Place the agar plugs onto the fungal lawn plates.

-

Incubate the plates at 25-28°C for 48-72 hours.

-

Self-Validation: Observe for a zone of inhibition (a clear area where fungal growth is prevented) around the agar plug. The diameter of this zone provides a semi-quantitative measure of antifungal production. A non-inoculated agar plug should be used as a negative control. Isolates showing significant and reproducible zones of inhibition are prioritized for further analysis.

-

Strategy B: Sequence-Based (Metagenomic) Approaches

With the decreasing cost of sequencing, mining genomic and metagenomic datasets has become a powerful tool for natural product discovery.[7][8] This approach can identify the biosynthetic potential of both culturable and unculturable microorganisms.[9]

1. Target Selection for Genome Mining:

-

Rationale: The enzyme 2-epi-5-epi-valiolone synthase, encoded by the valA gene, is the most conserved and unique catalyst in the this compound biosynthesis pathway.[10] Its amino acid sequence can be used as a query to find homologous genes in other bacteria.

-

Workflow: The process involves using bioinformatics tools to scan databases for genes that are predicted to encode enzymes with high similarity to a known, functionally characterized ValA protein.

Caption: Bioinformatic workflow for mining genomes for this compound biosynthetic gene clusters.

2. Key Bioinformatic Tools:

-

BLAST (Basic Local Alignment Search Tool): Used to find regions of similarity between biological sequences. A protein BLAST (BLASTp) of the S. hygroscopicus ValA sequence against public or private genome databases is the first step.

-

antiSMASH (antibiotics & Secondary Metabolite Analysis Shell): A powerful tool that analyzes a given bacterial genome sequence to identify and annotate secondary metabolite BGCs.[11] Once a candidate valA homolog is found, the surrounding genomic region should be analyzed with antiSMASH to see if it resides within a larger cluster of genes that resemble the known val cluster.[2]

-

BiG-MEx (Biosynthetic Gene cluster Metagenomic eXploration toolbox): This tool is specifically designed for rapidly identifying BGC protein domains in large metagenomic datasets, making it suitable for exploring complex environmental samples without prior cultivation.[11][12]

Part 3: Confirmation and Characterization of this compound Production

An initial positive result from either screening strategy must be rigorously confirmed through analytical chemistry. The definitive identification of this compound requires its extraction from a bacterial culture and analysis via mass spectrometry.

Protocol: Extraction and LC-MS/MS Analysis

-

Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for detecting and quantifying specific small molecules in complex biological mixtures due to its high sensitivity and selectivity.[13]

1. Sample Preparation (Extraction):

- Inoculate a positive-hit bacterial strain into a liquid production medium (e.g., 50 mL of ISP2 broth in a 250 mL flask).

- Incubate at 28-30°C with shaking (200 rpm) for 5-7 days.

- Separate the biomass from the culture broth by centrifugation (e.g., 4000 x g for 15 minutes).

- Self-Validation: The supernatant (broth) is the primary target for secreted metabolites like this compound. The cell pellet can be extracted separately to check for intracellular accumulation. A sterile, uninoculated medium control must be processed in parallel to identify any background compounds from the media itself.

- Perform a liquid-liquid extraction on the supernatant. For a polar compound like this compound, extraction with a solvent like ethyl acetate or butanol at a neutral or slightly acidic pH is a common starting point.[14] Alternatively, solid-phase extraction (SPE) can be used to concentrate the analyte.[14]

- Evaporate the solvent from the extract under reduced pressure and reconstitute the residue in a small volume of a suitable solvent (e.g., 50% methanol/water) compatible with LC-MS analysis.

2. LC-MS/MS Detection:

- Methodology: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS). The HPLC separates the components of the mixture, and the mass spectrometer detects the specific mass of this compound.

- Trustworthiness: For definitive confirmation, the analysis should be performed in Multiple Reaction Monitoring (MRM) mode. This involves selecting the parent ion corresponding to this compound's mass and then fragmenting it to detect specific, predictable daughter ions. The retention time on the HPLC column and the ratio of parent-to-daughter ions should match that of an authentic this compound standard.

| Parameter | Expected Value (Example) | Rationale & Justification |

| Chromatography Column | C18 Reversed-Phase | Suitable for separating polar to moderately nonpolar small molecules from aqueous matrices. |

| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) | Standard mobile phase for reversed-phase chromatography, allowing for the elution of a wide range of compounds. Formic acid aids in ionization. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | This compound contains hydroxyl and amino groups that are readily protonated, making ESI+ a sensitive detection mode. |

| Precursor Ion [M+H]⁺ | m/z 177.09 | The theoretical exact mass of protonated this compound (C₇H₁₂O₅ + H⁺). This is the ion selected in the first quadrupole (Q1). |

| Product Ions (Fragments) | e.g., m/z 159.08, 141.07 | These are characteristic fragments generated by collision-induced dissociation of the precursor ion in the second quadrupole (Q2). Their presence confirms the identity of the precursor. |

Note: Exact m/z values and fragmentation patterns should be confirmed with an authentic standard.

References

- 1. benchchem.com [benchchem.com]

- 2. Functional Analysis of the Validamycin Biosynthetic Gene Cluster and Engineered Production of Validoxylamine A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gene cluster responsible for validamycin biosynthesis in Streptomyces hygroscopicus subsp. jinggangensis 5008 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on validamycins, new antibiotics. I. Streptomyces hygroscopicus var. limoneus nov. var., validamycin-producing organism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional analysis of the validamycin biosynthetic gene cluster and engineered production of validoxylamine A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gene Cluster Responsible for Validamycin Biosynthesis in Streptomyces hygroscopicus subsp. jinggangensis 5008 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Mining the Metabiome: Identifying Novel Natural Products from Microbial Communities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Meta-omic characterization of prokaryotic gene clusters for natural product biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

- 11. Mining metagenomes for natural product biosynthetic gene clusters: unlocking new potential with ultrafast techniques | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. opentrons.com [opentrons.com]

An In-Depth Technical Guide to the Natural Sources and Isolation of Validone

Abstract

Validone, a polyhydroxylated cyclohexanone, stands as a pivotal intermediate in the biosynthesis of the agriculturally significant aminocyclitol antibiotic, Validamycin A. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the natural origins of this compound and a detailed, scientifically grounded methodology for its isolation and purification from its primary biological source, Streptomyces hygroscopicus. While Validamycin A has been the principal focus of numerous studies, this document consolidates available biochemical knowledge to present a robust, albeit inferred, protocol for the specific isolation of this compound. This guide further details the analytical techniques essential for the characterization and purity assessment of the isolated compound, thereby providing a complete workflow from microbial culture to purified analyte.

Introduction: The Significance of this compound

This compound, with the chemical structure (2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexan-1-one, is a naturally occurring cyclitol. Its primary significance lies in its role as a key precursor in the intricate biosynthetic pathway of Validamycin A, a pseudotrisaccharide antifungal agent. Validamycin A is extensively utilized in agriculture to combat sheath blight disease in rice plants, caused by the fungus Rhizoctonia solani.[1] The study of this compound and its formation is crucial for understanding and potentially engineering the biosynthesis of Validamycins to enhance their production or generate novel derivatives with improved efficacy.[2] This guide aims to provide the scientific community with a detailed technical resource on the natural sourcing and a proposed methodology for the isolation and characterization of this important biochemical intermediate.

Natural Provenance of this compound

The exclusive and well-documented natural source of this compound is the fermentation broth of various strains of the Gram-positive bacterium, Streptomyces hygroscopicus.[1] Specifically, strains such as Streptomyces hygroscopicus subsp. jinggangensis 5008 and Streptomyces hygroscopicus var. limoneus are prolific producers of Validamycin A, and consequently, its precursor, this compound.[1]

Biosynthetic Pathway of Validamycin A: The Genesis of this compound

This compound does not accumulate in large quantities as it is an intermediate in a larger biosynthetic pathway. Understanding this pathway is fundamental to appreciating the context of its isolation. The biosynthesis of Validamycin A commences with sedoheptulose 7-phosphate, a metabolite from the pentose phosphate pathway. A series of enzymatic transformations, including cyclization, epimerization, dehydration, and reduction, lead to the formation of key cyclitol intermediates. The reduction of valienone directly yields this compound.[3] Subsequently, this compound undergoes amination to form validamine, a critical step in the assembly of the final Validamycin A structure.

The following diagram illustrates a simplified schematic of the early stages of the Validamycin A biosynthetic pathway, highlighting the formation of this compound.

Caption: Formation of this compound within the Validamycin A biosynthetic pathway.

Proposed Protocol for the Isolation and Purification of this compound

While specific protocols for the isolation of this compound are not explicitly detailed in the literature, a robust methodology can be inferred from the known physicochemical properties of cyclitols and the established procedures for extracting polar metabolites from Streptomyces fermentations. The following is a proposed, self-validating protocol designed for the efficient isolation of this compound.

Fermentation of Streptomyces hygroscopicus

A suitable strain of Streptomyces hygroscopicus (e.g., subsp. jinggangensis 5008) is cultured under optimal conditions for Validamycin A production. This ensures a sufficient intracellular and extracellular concentration of the biosynthetic intermediates, including this compound.

Step-by-Step Fermentation Protocol:

-

Inoculum Preparation: Aseptically transfer a loopful of S. hygroscopicus spores from a mature agar plate into a flask containing a suitable seed medium (e.g., tryptone-yeast extract-glucose broth). Incubate at 28-30°C on a rotary shaker (200-250 rpm) for 48-72 hours.

-

Production Culture: Inoculate the production medium (e.g., a starch-based medium) with the seed culture (typically 5-10% v/v). The production medium composition should be optimized for secondary metabolite production.

-

Incubation: Incubate the production culture at 28-30°C with vigorous aeration and agitation for 7-10 days. The pH of the fermentation broth can be a critical parameter and may require monitoring and adjustment. Some studies suggest that an alkaline pH shock can enhance Validamycin A production.[4]

Extraction of Polar Metabolites

This compound, being a polyhydroxylated cyclitol, is a polar molecule. The extraction strategy is designed to efficiently separate it from the complex fermentation matrix.

Step-by-Step Extraction Protocol:

-

Biomass Separation: Centrifuge the fermentation broth at high speed (e.g., 8,000-10,000 x g for 20 minutes) to pellet the mycelia. The supernatant, containing the extracellular metabolites, is the primary source for this compound isolation.

-

Initial Solvent Extraction: While this compound is highly water-soluble, an initial extraction of the supernatant with a non-polar solvent (e.g., hexane or ethyl acetate) can be performed to remove non-polar impurities. This step is optional but recommended for cleaner downstream processing.

-

Adsorption onto a Sorbent: The clarified supernatant can be passed through a column packed with a suitable adsorbent resin (e.g., activated charcoal or a polymeric adsorbent like Amberlite XAD series) to capture the polar organic molecules, including this compound.

-

Elution: After washing the column with deionized water to remove salts and other highly polar, non-retained compounds, the adsorbed metabolites are eluted with a polar organic solvent, such as methanol or ethanol.

The following diagram illustrates the proposed workflow for the extraction and purification of this compound.

Caption: A stepwise workflow for the isolation and purification of this compound.

Chromatographic Purification

A multi-step chromatographic approach is essential to achieve high purity of this compound from the complex crude extract.

Step-by-Step Purification Protocol:

-

Ion-Exchange Chromatography: To separate neutral molecules like this compound from charged compounds (amino acids, organic acids, etc.), the crude extract is subjected to ion-exchange chromatography. A mixed-bed ion-exchange resin or sequential passage through cation and anion exchange columns can be employed. This compound, being neutral, will elute in the flow-through or with a low-salt wash.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating highly polar, neutral compounds.[5][6][7][8][9] The neutral fraction from the ion-exchange step is concentrated and injected onto a HILIC column. A gradient of decreasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase is used for elution. Fractions are collected and analyzed for the presence of this compound.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final polishing and to obtain highly pure this compound, preparative reversed-phase HPLC can be employed.[10][11][12] Given the polar nature of this compound, a polar-embedded or aqueous-stable C18 column is recommended. The mobile phase would typically consist of a mixture of water and a polar organic solvent like methanol or acetonitrile, run in an isocratic or shallow gradient mode.

Analytical Characterization of this compound

Once isolated, the identity and purity of this compound must be confirmed using a suite of analytical techniques.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₅ | |

| Molecular Weight | 176.17 g/mol | |

| IUPAC Name | (2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexan-1-one | |

| Appearance | Expected to be a white, crystalline solid | Inferred |

| Solubility | Expected to be highly soluble in water and polar organic solvents (e.g., methanol, ethanol) | Inferred |

Chromatographic and Spectroscopic Analysis

Step-by-Step Analytical Protocol:

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A HILIC column (e.g., silica, amide, or zwitterionic) or a reversed-phase C18 column suitable for polar analytes.

-

Mobile Phase (HILIC): A gradient of acetonitrile and water (or a volatile buffer like ammonium formate).

-

Mobile Phase (Reversed-Phase): An isocratic or gradient mixture of water and methanol/acetonitrile.

-

Detection: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) are suitable for non-chromophoric compounds like this compound. If coupled with mass spectrometry, UV detection at low wavelengths (e.g., ~200 nm) might be possible due to the ketone functionality.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: Due to its low volatility, this compound must be derivatized prior to GC-MS analysis. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS) as a catalyst, to convert the hydroxyl groups to trimethylsilyl ethers.

-

Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

-

Analysis: The derivatized this compound will exhibit a characteristic retention time and a mass spectrum with a molecular ion peak corresponding to the derivatized molecule and predictable fragmentation patterns.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: NMR is the most powerful technique for the structural elucidation of organic molecules. The spectra of this compound should be acquired in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

-

Expected ¹H NMR Features: Signals corresponding to the protons on the cyclohexane ring and the hydroxymethyl group. The chemical shifts and coupling constants will be indicative of their stereochemical arrangement.

-

Expected ¹³C NMR Features: Seven distinct carbon signals, including one corresponding to the ketone carbonyl carbon (typically in the range of 200-210 ppm) and others corresponding to the hydroxylated and hydroxymethyl-substituted carbons on the ring.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: The purified this compound can be analyzed as a KBr pellet or a thin film.

-

Expected Spectral Features: A strong, sharp absorption band characteristic of the C=O stretching of a cyclohexanone (typically around 1715 cm⁻¹). A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the multiple hydroxyl groups. C-O stretching bands in the fingerprint region (around 1000-1200 cm⁻¹).[7][10]

-

-

Mass Spectrometry (MS):

-

Ionization Technique: Electrospray ionization (ESI) is well-suited for polar molecules like this compound.

-

Analysis: High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the elemental composition (C₇H₁₂O₅). Tandem mass spectrometry (MS/MS) will reveal characteristic fragmentation patterns, such as the loss of water molecules and fragmentation of the cyclohexane ring, which can be used for structural confirmation.

-

Conclusion

This compound, as a crucial intermediate in the biosynthesis of Validamycin A, represents a significant target for scientific investigation. This guide has provided a comprehensive overview of its natural source, Streptomyces hygroscopicus, and a detailed, scientifically-derived protocol for its isolation and purification. The multi-step process, involving optimized fermentation, targeted extraction, and sequential chromatographic separations, is designed to yield high-purity this compound suitable for further biochemical and synthetic applications. The detailed analytical methodologies presented herein provide the necessary tools for the unambiguous characterization and quality control of the isolated compound. It is our hope that this technical guide will serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery, facilitating further exploration into the fascinating world of aminocyclitol antibiotics.

References

- 1. accesson.kisti.re.kr [accesson.kisti.re.kr]

- 2. Ion Chromatography and Related Techniques in Carbohydrate Analysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of the validamycins: identification of intermediates in the biosynthesis of validamycin A by Streptomyces hygroscopicus var. limoneus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]